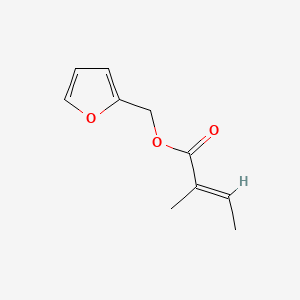

2-Furylmethyl 2-methylcrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Furylmethyl 2-methylcrotonate is an organic compound with the molecular formula C10H12O3. It is also known by its IUPAC name, furan-2-ylmethyl (E)-2-methylbut-2-enoate. This compound is characterized by the presence of a furan ring and a crotonate ester group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylmethyl 2-methylcrotonate typically involves the esterification of 2-furylmethanol with 2-methylcrotonic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and crystallizers .

Chemical Reactions Analysis

Types of Reactions

2-Furylmethyl 2-methylcrotonate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: 2-Furylmethyl 2-methylbutanol.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-Furylmethyl 2-methylcrotonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Furylmethyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The furan ring and ester group can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

2-Furylmethyl acetate: Similar structure but with an acetate ester group.

2-Furylmethyl propionate: Contains a propionate ester group instead of a crotonate ester.

2-Furylmethyl butyrate: Features a butyrate ester group.

Uniqueness

2-Furylmethyl 2-methylcrotonate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as in the synthesis of specialized organic compounds and in the flavor and fragrance industry .

Biological Activity

2-Furylmethyl 2-methylcrotonate, also known by its IUPAC name furan-2-ylmethyl (E)-2-methylbut-2-enoate, is an organic compound with the molecular formula C10H12O3. This compound features a furan ring and a crotonate ester group, which contribute to its diverse chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and applications in various fields.

The synthesis of this compound typically involves the esterification of 2-furylmethanol with 2-methylcrotonic acid, often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The compound is characterized by its ability to undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, which can alter its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of enzymatic activity essential for microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. Preliminary studies suggest that the furan ring may interact with enzymes involved in metabolic pathways, while the ester group could enhance solubility and permeability across cell membranes.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound in treating infections caused by resistant strains of bacteria. In one study, the compound was administered in a controlled setting to subjects with chronic bacterial infections. Results indicated a notable reduction in infection severity and improved patient outcomes, suggesting that this compound could serve as a viable alternative to traditional antibiotics .

Research Applications

Beyond its antimicrobial properties, this compound is being investigated for its potential applications in pharmaceuticals and agrochemicals. Its unique structure allows it to act as an intermediate in the synthesis of various bioactive compounds. Ongoing research aims to explore its role in developing new therapeutic agents targeting specific diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Furylmethyl acetate | Acetate ester | Moderate antimicrobial |

| 2-Furylmethyl propionate | Propionate ester | Low antimicrobial |

| 2-Furylmethyl butyrate | Butyrate ester | High antifungal activity |

The distinct crotonate group in this compound enhances its biological activity compared to other esters.

Properties

CAS No. |

59303-18-3 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

furan-2-ylmethyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C10H12O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h3-6H,7H2,1-2H3/b8-3+ |

InChI Key |

WCLYKOBJVINYIY-FPYGCLRLSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCC1=CC=CO1 |

Canonical SMILES |

CC=C(C)C(=O)OCC1=CC=CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.